3-(5-Methoxyheptyl)cyclopent-1-ene
Description
3-(5-Methoxyheptyl)cyclopent-1-ene is a cyclopentene derivative featuring a methoxy-terminated heptyl chain at the 3-position of the cyclopentene ring. Such compounds are often intermediates in organic synthesis, particularly in cross-coupling reactions or functional group transformations .
Properties
CAS No. |
89672-08-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(5-methoxyheptyl)cyclopentene |
InChI |
InChI=1S/C13H24O/c1-3-13(14-2)11-7-6-10-12-8-4-5-9-12/h4,8,12-13H,3,5-7,9-11H2,1-2H3 |
InChI Key |
HNHDVERBMSYLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC1CCC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(5-Methoxyheptyl)cyclopent-1-ene with structurally related cyclopent-1-ene derivatives, focusing on substituent effects, synthesis, reactivity, and applications.
Structural and Electronic Features
Key Observations :
- The methoxyheptyl group in the target compound provides flexibility and moderate electron donation, contrasting with bromoalkyl (reactive in cross-coupling) or fluorinated aryl groups (photochromic applications).
- Bulky substituents like trimethylsilyl or thiophene rings impose steric constraints, affecting reaction pathways .
Key Observations :
- Bromoalkyl analogs are synthesized via Grignard or palladium-catalyzed reactions, emphasizing their utility in forming C–C bonds .
- Methoxy-substituted compounds may require milder conditions due to the stability of the ether linkage compared to bromo or silyl groups.
Key Observations :
- Methoxyheptyl derivatives may lack the photochromic properties of diarylethenes but could serve as stable intermediates in drug synthesis.
- Bromoalkyl analogs are more reactive in metal-mediated reactions, whereas fluorinated compounds excel in harsh environments .
Spectroscopic Data Comparison
Key Observations :
- Methoxy protons (δ 3.3 ppm) and heptyl chain signals distinguish the target compound from bromo or silyl analogs.
- Mass spectrometry would confirm molecular weight differences due to substituent variations.
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